molecular formula C20H17NO6 B2891159 2-Methoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029776-24-6

2-Methoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2891159
CAS No.: 1029776-24-6
M. Wt: 367.357
InChI Key: INYADPZHWVOAOA-UHFFFAOYSA-N
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Description

2-Methoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic isoquinoline derivative characterized by a 1,2-dihydroisoquinoline core substituted with a 4-methoxyphenyl group at position 2 and a 2-methoxy-2-oxoethyl ester at position 2.

This method typically yields high diastereoselectivity (e.g., 89% for 8b) and could plausibly be adapted for the target compound by substituting appropriate reagents.

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-25-14-9-7-13(8-10-14)21-11-17(20(24)27-12-18(22)26-2)15-5-3-4-6-16(15)19(21)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYADPZHWVOAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS Number: 1029776-24-6) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H17_{17}N O6_{6}
Molecular Weight367.4 g/mol
CAS Number1029776-24-6

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of methoxy groups in the structure can enhance antioxidant properties, which are crucial for combating oxidative stress-related diseases .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific data on this compound is limited .
  • Cytotoxic Effects : Similar compounds have shown selective cytotoxicity towards cancer cells, indicating a potential role in cancer therapy .

Case Studies and Research Findings

  • Antioxidant Studies : A study on related methoxyphenols demonstrated significant antioxidant activity through DPPH radical scavenging assays. This suggests that the methoxy groups may contribute to the overall antioxidant capacity of the compound .
  • Anticancer Activity : A related compound demonstrated selective cytotoxicity against breast cancer cell lines (MDA-MB-231 and BT-549) while sparing normal cells. This selectivity is attributed to interactions with cell cycle-related proteins, highlighting a potential pathway for therapeutic development .
  • Antimicrobial Studies : Compounds with similar structures have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with key analogues, emphasizing substituent effects on physical and chemical properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications Reference
Target Compound : 2-Methoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate C₂₁H₁₉NO₇ 4-Methoxyphenyl (2), 2-Methoxy-2-oxoethyl (4) 397.38 g/mol High polarity due to ester and methoxy groups; potential bioactive scaffold
8b : trans-2-Benzyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid C₂₄H₂₁NO₄ Benzyl (2), 4-Methoxyphenyl (3), COOH (4) 387.43 g/mol Diastereoselective synthesis (89% yield); solid-state stability (mp 102–105°C) [4]
8c : trans-3-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid C₂₃H₁₈BrNO₄ 4-Bromophenyl (3), 4-Methoxyphenyl (2), COOH (4) 452.30 g/mol Enhanced halogen bonding potential; modified solubility vs. 8b [4]
Methyl 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-oxo-1,2-dihydroisoquinoline-4-carboxylate C₁₉H₁₄F₃N₃O₅ Nitro, CF₃ (2), Methyl ester (4) 421.33 g/mol High density (1.496 g/cm³); acidic pKa (-2.86) due to electron-withdrawing groups [5]
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide C₂₀H₁₈N₂O₄ 4-Methoxyphenyl (side chain), Carboxamide (4) 350.4 g/mol Reduced hydrophilicity vs. ester derivatives; potential for H-bonding [9]

Key Findings from Comparative Studies

Diastereoselectivity and Synthetic Efficiency: The Castagnoli-Cushman reaction (used for 8b and 8c) achieves high diastereoselectivity (>85%), attributed to steric and electronic effects of substituents. The target compound’s 2-methoxy-2-oxoethyl group may similarly direct stereochemistry during synthesis .

Solubility and Reactivity :

  • Ester derivatives (e.g., target compound, 8b ) exhibit greater solubility in organic solvents compared to carboxamide analogues (e.g., N-[2-(4-methoxyphenyl)-2-oxoethyl]-...carboxamide ). The nitro and trifluoromethyl groups in the methyl ester derivative () significantly lower pKa (-2.86), enhancing electrophilic reactivity .

The target compound’s methoxy groups may improve membrane permeability in drug design.

Thermal Stability: Melting points for tetrahydroisoquinoline derivatives (e.g., 8b: 102–105°C) correlate with crystalline packing efficiency. The trifluoromethyl-containing analogue () has a predicted boiling point of 519.6°C, reflecting strong intermolecular forces .

Methodological Considerations

  • Structural Analysis: Tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for graphical representation) are critical for confirming stereochemistry and ring puckering in isoquinoline derivatives .
  • Synthetic Optimization : The choice of anhydrides and imines in multicomponent reactions directly influences substituent diversity and yield, as seen in and .

Q & A

Basic: What are the established synthetic routes for this compound, and what intermediates are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with functionalized isoquinoline precursors. Key steps include:

  • Coupling reactions between 4-methoxyphenyl groups and isoquinoline cores under palladium catalysis (e.g., Suzuki-Miyaura coupling) .
  • Esterification of the carboxylate group using 2-methoxy-2-oxoethyl reagents under mild acidic conditions .
    Critical intermediates include the 1-oxo-1,2-dihydroisoquinoline backbone and the activated ester derivative. Yield optimization requires precise control of temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (2–5 mol% Pd) .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between solution-phase NMR and solid-state X-ray structures often arise from conformational flexibility or crystal-packing effects. Methodological approaches include:

  • Variable-temperature NMR to assess dynamic behavior in solution .
  • DFT calculations to compare optimized gas-phase conformers with crystallographic data .
    For example, X-ray crystallography (e.g., CCDC entries) provides definitive bond-length and angle data, resolving ambiguities in NOESY or COSY spectra .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign methoxy, carbonyl, and aromatic protons .
  • FT-IR to confirm ester (C=O stretch ~1700 cm⁻¹) and ketone (C=O stretch ~1650 cm⁻¹) functionalities .
  • HPLC-PDA (>98% purity threshold) to detect trace impurities from incomplete esterification .

Advanced: What strategies are used to evaluate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data .
    Key degradation pathways include hydrolysis of the ester group (pH >10) and oxidative cleavage of the dihydroisoquinoline ring (pH <2) .

Basic: What biological screening assays are commonly employed to assess its pharmacological potential?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .

Advanced: How can computational methods (e.g., molecular docking) guide the optimization of its bioactivity?

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like DNA topoisomerase II or β-tubulin. Focus on hydrogen bonding with the 4-methoxyphenyl group and steric fit of the ester moiety .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to prioritize synthetic analogs .

Basic: What solvents and reaction conditions are optimal for recrystallization?

  • Solvent pairs : Ethyl acetate/hexane (3:1 v/v) or methanol/water (gradient cooling) .
  • Temperature gradient : Dissolve at reflux (~80°C), cool to 4°C over 12 hours to maximize crystal yield .

Advanced: How do structural modifications (e.g., replacing methoxy with ethoxy groups) impact its physicochemical properties?

  • LogP analysis : Ethoxy substitution increases hydrophobicity (ΔLogP ≈ +0.5), reducing aqueous solubility but enhancing membrane permeability .
  • Bioactivity trade-offs : Ethoxy analogs show 2–3× higher cytotoxicity in MCF-7 cells but reduced metabolic stability (shorter t₁/₂ in liver microsomes) .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during weighing and reaction setup due to potential respiratory irritation .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

  • Pharmacokinetic profiling : Measure plasma protein binding (>90% binding reduces free drug concentration) .
  • Metabolite identification : LC-MS/MS to detect inactive or toxic metabolites (e.g., glucuronide conjugates) .
    For example, poor oral bioavailability (F <20%) may explain discordance between in vitro potency and in vivo efficacy .

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